Superior Antiviral Potency Against Wild-Type HIV-1 (IIIB) Compared to Etravirine
Against wild-type HIV-1 (strain IIIB), compound 18b1 demonstrated an EC50 of 0.0014 µM, which is superior to the approved NNRTI etravirine (ETR, EC50 = 0.0033 µM). This represents a more than 2-fold improvement in potency [1].
| Evidence Dimension | Antiviral Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.0014 µM |
| Comparator Or Baseline | Etravirine (ETR): EC50 = 0.0033 µM |
| Quantified Difference | Target compound is 2.36-fold more potent than ETR |
| Conditions | MTT assay in MT-4 cells infected with wild-type HIV-1 (IIIB strain) |
Why This Matters
A lower EC50 value indicates that a smaller dose is required to achieve effective viral suppression, a critical parameter for lead compound selection and procurement for further preclinical development.
- [1] Jiang, X., Huang, B., Rumrill, S., et al. Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors. Commun Chem 6, 83 (2023). View Source
